molecular formula C22H29N5O2 B2790287 N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide CAS No. 1251617-25-0

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclohexanecarboxamide

Cat. No. B2790287
CAS RN: 1251617-25-0
M. Wt: 395.507
InChI Key: NRZCNAXPCAQZDF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a p-tolyl group, a 1H-1,2,3-triazole ring, a carbonyl group, a piperidin ring, and a cyclohexanecarboxamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazole ring and the piperidin ring would add a degree of rigidity to the molecule, while the amide bond could participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it could participate in a variety of reactions based on its functional groups. For example, the amide bond could be hydrolyzed under acidic or basic conditions, and the triazole ring could potentially participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide bond could increase its solubility in water, while the aromatic rings could increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses. For example, it could be investigated as a potential drug candidate, or it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-16-7-9-19(10-8-16)27-15-20(24-25-27)22(29)26-13-11-18(12-14-26)23-21(28)17-5-3-2-4-6-17/h7-10,15,17-18H,2-6,11-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZCNAXPCAQZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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